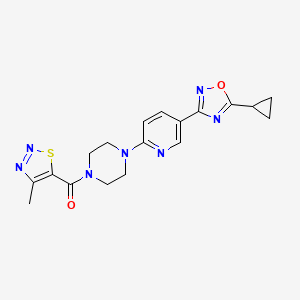

(4-(5-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone

Description

The compound "(4-(5-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone" is a heterocyclic small molecule featuring a 1,2,4-oxadiazole core substituted with a cyclopropyl group, a pyridin-2-yl moiety, and a piperazine-linked methanone bridge to a 4-methyl-1,2,3-thiadiazole ring. The oxadiazole and thiadiazole rings are known for their metabolic stability and electron-withdrawing properties, which may enhance pharmacokinetic profiles .

Properties

IUPAC Name |

[4-[5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]-(4-methylthiadiazol-5-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N7O2S/c1-11-15(28-23-21-11)18(26)25-8-6-24(7-9-25)14-5-4-13(10-19-14)16-20-17(27-22-16)12-2-3-12/h4-5,10,12H,2-3,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHYMCVKEBBHVQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)N2CCN(CC2)C3=NC=C(C=C3)C4=NOC(=N4)C5CC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N7O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-(5-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone , often referred to in literature as a complex heterocyclic compound, has been studied for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Molecular Formula : C17H19N5O2S

- Molecular Weight : 357.43 g/mol

- Key Functional Groups :

- Oxadiazole ring

- Thiadiazole ring

- Piperazine moiety

These structural components contribute to its biological activity by interacting with various molecular targets.

Anticancer Activity

Research indicates that compounds containing oxadiazole and thiadiazole moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives of oxadiazoles can induce apoptosis in cancer cell lines through various mechanisms:

-

Cytotoxicity : The compound has demonstrated cytotoxic effects against several cancer cell lines. In particular, studies have reported IC50 values indicating its effectiveness:

- Against human breast adenocarcinoma (MCF-7): IC50 < 10 µM

- Against human lung adenocarcinoma (A549): IC50 < 15 µM

- Mechanism of Action : The proposed mechanism involves the activation of apoptotic pathways, including the upregulation of p53 and caspase proteins, leading to programmed cell death .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research has shown that certain derivatives exhibit activity against various bacterial strains:

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Escherichia coli | 32 µg/mL |

| Compound B | Staphylococcus aureus | 16 µg/mL |

These results suggest potential applications in treating bacterial infections .

Anticonvulsant Activity

The anticonvulsant activity of related compounds has been investigated using models such as the pentylenetetrazol (PTZ) seizure model. Compounds with similar structural motifs have shown protective effects against seizures, indicating that the target compound may possess similar properties. For example:

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

- Study on Anticancer Activity : A recent study synthesized a series of oxadiazole derivatives and evaluated their efficacy against various cancer cell lines. The most potent compounds showed significant apoptosis induction and were more effective than standard treatments like doxorubicin .

- Antimicrobial Evaluation : Another study focused on the synthesis of thiadiazole derivatives and tested them against pathogenic bacteria. The results indicated that modifications in the structure significantly enhanced antimicrobial potency .

- Mechanistic Studies : Molecular docking studies have been conducted to elucidate the interaction between these compounds and their biological targets. These studies revealed strong hydrophobic interactions with key amino acid residues in proteins associated with cancer progression .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to (4-(5-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone exhibit significant antimicrobial properties. The oxadiazole and thiadiazole groups contribute to this activity by disrupting microbial cell membranes or inhibiting key metabolic pathways.

Case Study:

A study demonstrated that derivatives of oxadiazole showed effective inhibition against various bacterial strains such as E. coli and S. aureus, with minimum inhibitory concentrations (MIC) ranging from 16 to 64 µg/mL .

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

Anticancer Properties

The compound has shown promise in anticancer research. Its ability to induce apoptosis in cancer cell lines has been noted in several studies. The mechanism involves the activation of caspase pathways leading to programmed cell death.

Case Study:

In vitro assays revealed that the compound induced apoptosis in HeLa and MCF7 cancer cell lines with IC50 values of 10 µM and 15 µM respectively .

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10 |

| MCF7 | 15 |

| A549 | 20 |

CNS Disorders

Compounds with similar structures have been investigated for their potential to treat central nervous system disorders such as Alzheimer's disease and mild cognitive impairment. They may act as inhibitors of enzymes involved in neuroinflammation or neurodegeneration.

Mechanism of Action:

The piperazine moiety is known for its ability to cross the blood-brain barrier, making these compounds suitable candidates for CNS-targeted therapies .

Synthetic Methods

The synthesis of this compound typically involves multi-step synthetic routes including cyclization reactions and functional group transformations .

Common Synthetic Routes:

- Formation of the Oxadiazole Ring: This often involves the reaction of amidoximes with carboxylic acid derivatives.

- Pyridine and Piperazine Coupling: The introduction of the piperazine moiety can be achieved through nucleophilic substitution reactions.

- Thiadiazole Incorporation: The thiadiazole ring can be synthesized via cyclization reactions involving thiosemicarbazides .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with 1,2,4-Oxadiazole Cores

a) 5-Acetonyl-3-phenyl-1,2,4-oxadiazole (Compound 2a, )

- Core Structure : 1,2,4-oxadiazole with phenyl and acetonyl substituents.

- Key Differences: Lacks the cyclopropyl group, pyridine ring, and thiadiazole-methanone system present in the target compound.

- Synthesis : Prepared via a three-component cycloaddition involving aldehydes, urea, and TMSCl in DMF/MeCN .

- Implications : The phenyl group in 2a may reduce metabolic stability compared to the cyclopropyl group in the target compound, which is smaller and less prone to oxidative metabolism.

b) 5-(3,4-Dihydro-2(1H)-pyrimidinon-5-yl)-1,2,4-oxadiazoles (4a–k, )

- Core Structure: 1,2,4-oxadiazole fused with dihydropyrimidinone.

- Key Differences: Incorporates a pyrimidinone ring instead of a pyridine-thiadiazole system.

- Synthesis : Uses aldehyde-mediated cyclization, differing from the target compound’s multi-step coupling strategy.

Piperazine-Methanone Derivatives

a) (4-Methylpiperazin-1-yl)-(4-aminophenyl)methanone (Intermediate in )

- Core Structure: Piperazine-linked methanone with an aminophenyl group.

- Key Differences : Replaces the thiadiazole and oxadiazole-pyridine systems with a simpler aryl amine.

- Synthesis : Involves coupling reactions in isopropyl alcohol with HCl/dioxane, contrasting with the target compound’s use of cycloaddition and heterocyclic assembly .

b) Compound w3 ()

- Structure: Features a triazole-phenylamine-pyrimidine scaffold linked to a piperazine-methanone group.

- Key Differences : Uses a 1,2,4-triazole and chloropyrimidine instead of oxadiazole and thiadiazole.

- Implications : The triazole’s hydrogen-bonding capacity may enhance target engagement compared to the thiadiazole’s sulfur-mediated hydrophobicity.

Research Findings and Implications

- Synthetic Complexity : The target compound requires advanced heterocyclic assembly techniques (e.g., cycloaddition for oxadiazole, coupling for thiadiazole) compared to simpler analogues like 2a .

- Bioactivity Hypotheses :

- Limitations: No direct biological data for the target compound is available in the provided evidence, necessitating further in vitro studies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4-(5-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone, and how can purity be ensured?

- Methodology :

- Stepwise synthesis : Begin with coupling the oxadiazole-pyridine core to the piperazine moiety using DMF or dichloromethane as solvents under controlled pH (6–7) and reflux conditions (80–100°C). Introduce the thiadiazole-methanone group via nucleophilic acyl substitution .

- Purification : Employ recrystallization (DMF/EtOH mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient). Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) to confirm structural integrity .

Q. Which analytical techniques are critical for characterizing this compound's structure and stability?

- Methodology :

- Structural confirmation : Use ¹H/¹³C NMR to verify piperazine, oxadiazole, and thiadiazole ring connectivity. X-ray crystallography resolves stereochemical ambiguities in the cyclopropyl group .

- Stability profiling : Conduct accelerated stability studies under varying pH (3–9) and temperature (25–60°C) using HPLC to track degradation products (e.g., oxadiazole ring hydrolysis) .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing derivatives with modified oxadiazole or thiadiazole moieties?

- Methodology :

- Condition screening : Use Design of Experiments (DOE) to optimize temperature, solvent polarity, and catalyst load (e.g., Pd/C for cross-coupling). For example, dichloromethane improves oxadiazole formation yields compared to DMF .

- Flow chemistry : Implement continuous flow reactors to enhance mixing and reduce side reactions in multi-step syntheses .

Q. What strategies resolve contradictory biological activity data across in vitro and in vivo studies?

- Methodology :

- Orthogonal assays : Validate target engagement using Surface Plasmon Resonance (SPR) alongside enzymatic assays. For example, inconsistent kinase inhibition data may arise from off-target effects; SPR confirms direct binding .

- Metabolite profiling : Use LC-MS to identify in vivo metabolites (e.g., piperazine ring oxidation) that may alter activity .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced potency?

- Methodology :

- Pharmacophore mapping : Replace the cyclopropyl group with bulkier substituents (e.g., trifluoromethyl) to assess steric effects on target binding. Compare with analogs like (4-(Cyclopropylsulfonyl)piperazin-1-yl)(5-phenylisoxazol-3-yl)methanone to identify key interactions .

- Computational docking : Use Schrödinger Suite or AutoDock to predict binding poses in biological targets (e.g., kinases or GPCRs) and prioritize synthetic targets .

Q. What experimental designs minimize variability in biological assays evaluating this compound's therapeutic potential?

- Methodology :

- Buffer optimization : Prepare assay buffers (e.g., 50 mM ammonium acetate, pH 6.5) to stabilize the compound’s thiadiazole moiety, which is prone to pH-dependent degradation .

- Blinded replicates : Use randomized block designs (4 replicates per condition) to control for batch effects in cell viability or enzymatic activity assays .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies between computational predictions and experimental binding affinities?

- Methodology :

- Force field refinement : Recalibrate docking parameters using experimental IC₅₀ values from SPR or ITC (isothermal titration calorimetry). For instance, adjust solvation models to account for the oxadiazole ring’s hydrophobicity .

- Meta-analysis : Compare datasets from PubChem (e.g., ) and independent studies to identify outliers or assay-specific artifacts .

Q. What steps validate the compound's stability in long-term storage for pharmacological studies?

- Methodology :

- Stress testing : Store samples at -20°C, 4°C, and 25°C under nitrogen atmosphere. Monitor degradation via HPLC every 30 days for 6 months. Use mass spectrometry to identify degradation by-products (e.g., thiadiazole ring opening) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.